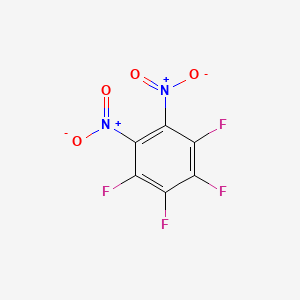

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene

Description

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene is a highly substituted aromatic compound characterized by four fluorine atoms and two nitro groups positioned at the 1,2,3,4- and 5,6-positions, respectively. Its synthesis was significantly improved by Heaton et al. (1997), who developed efficient methods for its preparation via selective halogenation and nitration of polyhalogenated benzene precursors . The compound’s electron-deficient aromatic ring, due to the strong electron-withdrawing effects of fluorine and nitro groups, renders it highly reactive toward nucleophilic aromatic substitution (NAS) and cross-coupling reactions. This reactivity profile has enabled its use as a precursor for synthesizing tetrafluorobenzheterocycles (e.g., benzimidazoles and benzofuroxans) and as a ligand in non-metallic halogen-bonded catalysts for organic transformations .

Propriétés

Numéro CAS |

16582-87-9 |

|---|---|

Formule moléculaire |

C6F4N2O4 |

Poids moléculaire |

240.07 g/mol |

Nom IUPAC |

1,2,3,4-tetrafluoro-5,6-dinitrobenzene |

InChI |

InChI=1S/C6F4N2O4/c7-1-2(8)4(10)6(12(15)16)5(3(1)9)11(13)14 |

Clé InChI |

UADCAFDKRQVDJM-UHFFFAOYSA-N |

SMILES canonique |

C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse du 1,2,3,4-Tétrafluoro-5,6-dinitrobenzène implique généralement la nitration de dérivés de tétrafluorobenzène. Une méthode courante utilise l'acide peroxytrifluoroacétique pour introduire des groupes nitro dans la structure du tétrafluorobenzène . Une autre approche implique l'amination du pentafluoronitrobenzène, suivie d'une nitration .

Méthodes de Production Industrielle : La production industrielle de ce composé peut impliquer la mise à l'échelle des méthodes de synthèse en laboratoire. Le contrôle des conditions de réaction telles que la température, la pression et l'utilisation de catalyseurs peut améliorer le rendement et l'efficacité. Des techniques comme la surveillance par CCM et la chromatographie sur colonne sèche sont utilisées pour garantir la pureté du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le 1,2,3,4-Tétrafluoro-5,6-dinitrobenzène subit diverses réactions chimiques, notamment :

Substitution Aromatique Nucléophile : Ce composé peut réagir avec des nucléophiles, conduisant à la substitution d'atomes de fluor.

Substitution Aromatique Électrophile : Les groupes nitro rendent le cycle benzénique moins réactif envers les électrophiles, mais dans des conditions spécifiques, une nitration ou une halogénation supplémentaires peuvent se produire.

Réactifs et Conditions Communs :

Réactifs Nucléophiles : Méthanol, thiourées et autres nucléophiles.

Réactifs Électrophiles : Acide nitrique, acide sulfurique et halogènes.

Principaux Produits Formés :

Sulfures de Diaryles Substitués : Formés à partir de réactions avec des thiourées.

Dérivés du Benzène Substitués : Formés à partir de réactions de substitution nucléophile.

Applications de la Recherche Scientifique

Le 1,2,3,4-Tétrafluoro-5,6-dinitrobenzène a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse d'autres composés fluorés et hétérocycles.

Médecine : La recherche est en cours pour explorer son potentiel comme intermédiaire pharmaceutique.

Industrie : Employé dans la production de matériaux avancés et de produits chimiques spécialisés.

Mécanisme d'Action

Le mécanisme d'action du 1,2,3,4-Tétrafluoro-5,6-dinitrobenzène implique sa réactivité envers les nucléophiles et les électrophiles. La présence de groupes nitro et d'atomes de fluor électroattracteurs influence son comportement chimique :

Substitution Aromatique Nucléophile : Le composé forme un complexe de Meisenheimer lors d'une attaque nucléophile, conduisant à la substitution d'atomes de fluor.

Substitution Aromatique Électrophile : Les groupes nitro stabilisent l'ion benzénium intermédiaire, facilitant les réactions de substitution.

Applications De Recherche Scientifique

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other fluorinated compounds and heterocycles.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: Employed in the production of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism of action of 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing nitro groups and fluorine atoms influences its chemical behavior:

Nucleophilic Aromatic Substitution: The compound forms a Meisenheimer complex during nucleophilic attack, leading to the substitution of fluorine atoms.

Electrophilic Aromatic Substitution: The nitro groups stabilize the intermediate benzenonium ion, facilitating substitution reactions.

Comparaison Avec Des Composés Similaires

1,2-Diiodotetrafluorobenzene (C₆F₄I₂)

- Structure : Contains iodine at the 5,6-positions instead of nitro groups.

- Reactivity: Iodine acts as a superior leaving group in cross-coupling reactions. For example, it undergoes Sonogashira coupling with alkynes to form pyridylethynyl derivatives (e.g., L2 in ), which are pivotal in catalysis .

- Applications : Serves as a precursor for ligands in halogen-bonded catalysts and functional materials .

1,2-Dibromo-3,4,5,6-tetrafluorobenzene (C₆Br₂F₄)

- Structure : Bromine replaces nitro groups at the 1,2-positions.

- Reactivity: Bromine’s moderate leaving-group ability facilitates substitutions under milder conditions compared to iodine.

Nitro-Substituted Analogues

1,2,3,4-Tetrachloro-5,6-dinitrobenzene (C₆Cl₄N₂O₄)

- Structure : Chlorine atoms replace fluorine at the 1,2,3,4-positions.

- Reactivity : Chlorine’s electron-withdrawing effect enhances ring deactivation, similar to fluorine, but with reduced electronegativity. This compound is synthesized via superacid-mediated nitration and is analyzed via reverse-phase HPLC .

- Applications : Primarily used in research as a nitration product or intermediate .

Silyl-Functionalized Tetrafluorobenzenes

1,4-Bis(trimethylsilyl)-2,3,5,6-tetrafluorobenzene (C₁₂H₁₈F₄Si₂)

- Structure : Trimethylsilyl groups at the 1,4-positions introduce steric bulk.

- Reactivity: The silyl groups enhance solubility in nonpolar solvents and stabilize charge-separated intermediates. Synthesized via lithium-halogen exchange followed by silylation .

- Applications: Explored in organometallic chemistry and as a building block for silicon-based materials .

Heterocyclic Derivatives

5,6,7,8-Tetrafluorobenzo-1,4-dioxane (C₈H₄F₄O₂)

- Structure : A dioxane ring fused to the fluorinated benzene core.

- Reactivity: The bicyclic structure alters electronic properties, reducing NAS reactivity compared to monocyclic analogues.

- Applications: Limited data available, but fluorinated benzodioxanes are often explored in medicinal chemistry for their metabolic stability .

Research Findings and Mechanistic Insights

- Electron-Withdrawing Effects : Fluorine and nitro groups synergistically deactivate the aromatic ring, directing substitutions to meta/para positions in NAS reactions .

- Catalytic Applications: 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene-derived ligands enable three-center halogen bonding, facilitating non-metallic catalysis in Mukaiyama–Mannich reactions .

- Comparative Reactivity : Iodine in 1,2-diiodotetrafluorobenzene enhances catalytic utility, while chlorine in tetrachloro-dinitrobenzene offers cost-effective alternatives for nitration studies .

Activité Biologique

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene (TFDNB) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFDNB, including its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

TFDNB is characterized by the presence of four fluorine atoms and two nitro groups on a benzene ring. The electron-withdrawing nature of the fluorine and nitro groups enhances its reactivity towards nucleophiles, making it a candidate for various chemical and biological interactions.

The biological activity of TFDNB is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : TFDNB has been shown to inhibit specific enzymes by modifying active sites through electrophilic attack.

- Protein Interactions : The compound's high reactivity allows it to interact with various proteins, potentially altering their functions.

Biological Effects

Studies have indicated that TFDNB exhibits several biological effects:

- Cytotoxicity : Research has demonstrated that TFDNB can induce cytotoxic effects in various cell lines. For instance, it has been shown to affect cell viability in cancer cell lines through mechanisms involving oxidative stress and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that TFDNB may possess antimicrobial properties. Its derivatives have been evaluated for their efficacy against different bacterial strains, showing promising results in inhibiting growth .

Case Studies

Several studies have investigated the biological implications of TFDNB:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of TFDNB on human liver cancer cells (HepG2). Results indicated a dose-dependent decrease in cell viability with an IC50 value determined at approximately 25 µM after 24 hours of exposure. The mechanism was linked to increased reactive oxygen species (ROS) generation leading to apoptosis .

- Antimicrobial Evaluation : Another study explored the antimicrobial activity of TFDNB derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL, indicating significant antibacterial potential.

Data Summary

| Study Focus | Cell Line/Organism | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Cytotoxicity | HepG2 (human liver cancer) | Decreased viability | 25 µM |

| Antimicrobial Activity | S. aureus, E. coli | Inhibition of bacterial growth | 12.5 - 50 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.